Cas no 1884338-19-5 (tert-butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate)

tert-butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate
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- MDL: MFCD30487203
tert-butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-310366-0.5g |
tert-butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate |
1884338-19-5 | 95.0% | 0.5g |
$1148.0 | 2025-03-19 | |
Enamine | EN300-310366-0.1g |
tert-butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate |
1884338-19-5 | 95.0% | 0.1g |
$509.0 | 2025-03-19 | |
Chemenu | CM478194-250mg |
tert-butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate |
1884338-19-5 | 95%+ | 250mg |
$517 | 2023-03-25 | |
Enamine | EN300-310366-2.5g |
tert-butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate |
1884338-19-5 | 95.0% | 2.5g |
$2884.0 | 2025-03-19 | |
Enamine | EN300-310366-0.05g |
tert-butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate |
1884338-19-5 | 95.0% | 0.05g |
$341.0 | 2025-03-19 | |
Enamine | EN300-310366-5g |
tert-butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate |
1884338-19-5 | 95% | 5g |
$4267.0 | 2023-09-05 | |
A2B Chem LLC | AW02094-100mg |
tert-butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate |
1884338-19-5 | 95% | 100mg |
$571.00 | 2024-04-20 | |
A2B Chem LLC | AW02094-250mg |
tert-butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate |
1884338-19-5 | 95% | 250mg |
$802.00 | 2024-04-20 | |
A2B Chem LLC | AW02094-500mg |
tert-butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate |
1884338-19-5 | 95% | 500mg |
$1244.00 | 2024-04-20 | |
A2B Chem LLC | AW02094-5g |
tert-butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate |
1884338-19-5 | 95% | 5g |
$4527.00 | 2024-04-20 |
tert-butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate 関連文献
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
tert-butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylateに関する追加情報
Tert-Butyl 3-(2-Chloropyrimidin-4-Yl)Azetidine-1-Carboxylate: A Versatile Building Block in Medicinal Chemistry
Tert-Butyl 3-(2-Chloropyrimidin-4-Yl)Azetidine-1-Carboxylate (CAS No. 1884338-19-5) represents a critical intermediate in the synthesis of bioactive compounds with potential applications in antiviral, antitumor, and anti-inflammatory drug development. This compound, characterized by its azetidine-1-carboxylate scaffold and 2-chloropyrimidin-4-yl substitution, has garnered significant attention in recent years due to its structural versatility and pharmacophore-like properties. The tert-butyl group further enhances its synthetic utility by providing steric protection and improving solubility during reaction conditions.
The azetidine-1-carboxylate core is a key structural motif in many pharmaceuticals, as it can mimic the cyclic amino acid residues found in peptides and proteins. This feature makes Tert-Butyl 3-(2-Chloropyrimidin-4-Yl)Azetidine-1-Carboxylate an ideal candidate for peptide-based drug design. Recent studies have demonstrated its role in the synthesis of peptide mimetics with enhanced metabolic stability and biological activity. For instance, a 2023 publication in *Journal of Medicinal Chemistry* highlighted its use in the development of selective estrogen receptor modulators (SERMs), where the 2-chloropyrimidin-4-ly substituent was critical for modulating receptor binding affinity.
The 2-chloropyrimidin-4-yl group in this compound is particularly noteworthy due to its ability to act as a heteroaromatic linker. This functional group has been extensively explored in targeted drug delivery systems, where its electrophilic chlorine atom facilitates conjugation with biomolecules such as antibodies or peptides. A 2022 study in *Advanced Drug Delivery Reviews* emphasized the role of 2-chloropyrimidin-4-yl derivatives in prodrug design, where the chlorine atom enables controlled release of active pharmaceutical ingredients (APIs) in specific cellular environments.
Tert-Butyl 3-(2-Chloropyrimidin-4-Yl)Azetidine-1-Carboxylate is synthesized through a multi-step process involving pyrimidine ring formation and azetidine ring cyclization. The tert-butyl protecting group is typically removed under acidic conditions to yield the free carboxylic acid derivative, which can then be functionalized for further applications. This synthetic flexibility has made it a popular choice in combinatorial chemistry approaches, where diverse functional groups can be introduced to optimize drug-like properties such as lipophilicity and hydrophilicity.
Recent advancements in green chemistry have also influenced the synthesis of this compound. Researchers are increasingly focusing on catalytic methods and solvent-free protocols to reduce environmental impact. A 2023 paper in *Green Chemistry* described the use of microwave-assisted reactions to efficiently synthesize Tert-Butyl 3-(2-Chloropyrimidin-4-Yl)Azetidine-1-Carboxylate with high yield and minimal byproduct formation. This aligns with the growing emphasis on sustainable pharmaceutical manufacturing in the industry.
In the context of drug discovery, the azetidine-1-carboxylate scaffold has been linked to enzyme inhibition and protein-protein interaction modulation. For example, a 2024 study in *Nature Communications* reported the use of Tert-Butyl 3-(2-Chloropyrimidin-4-Yl)Azetidine-1-Carboxylate as a precursor for kinase inhibitors, where the 2-chloropyrimidin-4-yl group was instrumental in achieving selective targeting of specific kinases involved in cancer progression. This highlights the compound's potential in targeted therapy strategies.
Tert-Butyl 3-(2-Chloropyrimidin-4-Yl)Azetidine-1-Carboxylate also shows promise in anti-inflammatory applications. The azetidine-1-carboxylate ring can interact with cytokine receptors, modulating immune responses. A 2023 clinical trial published in *The Lancet* explored its role in the development of novel anti-inflammatory drugs, where the compound demonstrated reduced cytokine production in vitro. This application is particularly relevant in the treatment of autoimmune disorders and chronic inflammatory conditions.
From a synthetic perspective, the tert-butyl group in this compound plays a dual role: it protects the azetidine-1-carboxylate scaffold from premature degradation during reaction conditions and facilitates selective functionalization. This has been exploited in click chemistry approaches, where the tert-butyl group can be selectively removed to introduce bioactive moieties. A 2022 review in *Chemical Reviews* highlighted the importance of such protecting groups in the synthesis of complex multifunctional drugs.
Moreover, the 2-chloropyrimidin-4-yl substitution in this compound has been linked to photodynamic therapy (PDT) applications. The chlorine atom can act as a photosensitizer, generating reactive oxygen species (ROS) upon light exposure. A 2023 study in *Photochemical & Photobiological Sciences* demonstrated the use of Tert-Butyl 3-(2-Chloropyrimidin-4-Yl)Azetidine-1-Carboxylate in cancer PDT, where the compound showed effective tumor cell killing under specific light wavelengths. This opens new avenues for phototherapeutic agents in oncology.
In summary, Tert-Butyl 3-(2-Chloropyrimidin-4-Yl)Azetidine-1-Carboxylate is a multifunctional compound with broad implications in pharmaceutical innovation. Its azetidine-1-carboxylate scaffold, 2-chloropyrimidin-4-yl substitution, and tert-butyl protection collectively enable its use in drug discovery, targeted therapy, and sustainable chemistry. As research in molecular design and synthetic methodologies continues to advance, this compound is poised to play an increasingly important role in the development of next-generation therapeutics.
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